5-bromo-1-ethyl-2,3-dihydro-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1-ethyl-2,3-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-2-12-6-5-8-7-9(11)3-4-10(8)12/h3-4,7H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBOIVVGHOULCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1780973-25-2 | |
| Record name | 5-bromo-1-ethyl-2,3-dihydro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 5 Bromo 1 Ethyl 2,3 Dihydro 1h Indole and Its Functionalized Analogues
Strategies for the Construction of the 2,3-Dihydro-1H-indole Core
The formation of the 2,3-dihydro-1H-indole (indoline) skeleton is a fundamental step. This can be achieved through two primary strategies: the reduction of pre-existing indole (B1671886) derivatives or the direct formation of the dihydroindole ring through cyclization reactions.
Reduction of Indole Derivatives to 2,3-Dihydroindoles
A common and direct method for obtaining 2,3-dihydroindoles is the reduction of the corresponding indole precursors. nih.gov This approach is particularly useful when the desired substitution pattern on the aromatic ring is already established on the indole starting material. The reduction specifically targets the C2-C3 double bond of the indole ring.
Various reducing agents and methods have been employed for this transformation. A notable strategy involves the use of boron hydrides for the reduction of functional groups in 2-oxindole and 2-chloroindole molecules, which can then be converted to the desired 2,3-dihydroindole derivatives. nih.gov For instance, the reduction of nitriles on the indole ring can be achieved using an excess of sodium borohydride (B1222165) in the presence of iodine in dry tetrahydrofuran, which generates BH3 in situ. nih.gov
Catalytic hydrogenation is another powerful technique. This method often utilizes catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). nih.gov Continuous flow hydrogenation has been shown to be an effective method for the reduction of indole derivatives, offering advantages in terms of safety and scalability. nih.gov In one example, a consecutive catalytic hydrogenation was used to obtain a 2,3-dihydro-1H-indol-2-yl acetate (B1210297) derivative in a single step from a nitrophenyl precursor, avoiding the isolation of the intermediate indole. nih.gov
| Starting Material Type | Reducing Agent/Catalyst | Key Features |
| Polyfunctional 2-oxindoles | Various boron hydrides | Allows for chemoselective reductions. nih.gov |
| Indole with acceptor groups | Sodium borohydride/Iodine | In situ generation of BH3 for reduction. nih.gov |
| 4-(2-nitrophenyl)-3-oxobutanoate | Catalytic hydrogenation (Pd/C) | One-step reduction and cyclization to dihydroindole. nih.gov |
Cyclization Reactions for Dihydroindole Ring Formation
An alternative to the reduction of indoles is the construction of the dihydroindole ring through intramolecular cyclization reactions. This approach offers the flexibility to build the core structure from acyclic precursors.
One of the most utilized strategies is the reductive cyclization of aromatic nitro compounds. nih.gov For example, 2-(2-nitrophenyl) derivatives can undergo reduction of the nitro group followed by spontaneous cyclization to form the indole or dihydroindole ring. Common reducing agents for this transformation include catalytic hydrogenation over Pd/C, Pt/C, or Raney nickel with hydrazine, as well as chemical reductants like sodium dithionite, iron or zinc in acetic acid, and stannous chloride. nih.gov
Metal-catalyzed cyclizations of appropriately substituted anilines are also prevalent. For instance, palladium-catalyzed intramolecular C-N bond formation is a powerful tool. researchgate.net Copper-catalyzed cyclization of 2-ethynylaniline (B1227618) derivatives provides a route to indoles, which can subsequently be reduced to the dihydroindole. organic-chemistry.orgccspublishing.org.cn These reactions can be performed in various solvents, including aqueous media, which aligns with the principles of green chemistry. ccspublishing.org.cnmdpi.com
Furthermore, metal-free cyclization methods have been developed. For example, the intramolecular cyclization of 2-ethynylanilines can be achieved in water under microwave irradiation without any catalyst. ccspublishing.org.cn An electrochemical approach offers a switchable synthesis of indoline (B122111) and indole derivatives from 2-vinyl anilines, mediated by iodine, avoiding the need for metal catalysts. organic-chemistry.org
| Cyclization Strategy | Key Reagents/Catalysts | Substrate Type |
| Reductive Cyclization | Pd/C, Pt/C, Raney Ni, Fe/AcOH | Aromatic nitro compounds nih.gov |
| Copper-Catalyzed Cyclization | Cu(II) salts | 2-Ethynylaniline derivatives organic-chemistry.orgccspublishing.org.cn |
| Palladium-Catalyzed Cyclization | Pd(OAc)2 | o-Alkynyl-anilines researchgate.netmdpi.com |
| Metal-Free Electrochemical Cyclization | Iodine (mediator) | 2-Vinyl anilines organic-chemistry.org |
Regioselective Bromination at the C-5 Position of 2,3-Dihydro-1H-indoles
Once the 1-ethyl-2,3-dihydro-1H-indole core is synthesized, the next critical step is the regioselective introduction of a bromine atom at the C-5 position of the benzene (B151609) ring. The electron-donating nature of the nitrogen atom in the indoline ring activates the aromatic system towards electrophilic substitution, primarily at the para-position (C-5).
Electrophilic Aromatic Bromination Protocols for Indoline Systems
Electrophilic aromatic substitution is the most common method for the bromination of indoline systems. chemicalpapers.com The choice of brominating agent and reaction conditions is crucial to achieve high regioselectivity and yield.
A widely used brominating agent is N-bromosuccinimide (NBS). nih.gov The reaction is typically carried out in a suitable solvent, such as acetonitrile (B52724) or dichloromethane (B109758), at temperatures ranging from -10 °C to room temperature. nih.gov The reactivity of the indoline system often allows for bromination to occur under mild conditions without the need for a strong Lewis acid catalyst, which is often required for the bromination of less activated aromatic rings. libretexts.org The mechanism involves the generation of an electrophilic bromine species that attacks the electron-rich C-5 position of the indoline ring, followed by the loss of a proton to restore aromaticity. libretexts.org
Other sources of electrophilic bromine, such as elemental bromine (Br2) in a solvent like acetic acid, can also be employed. rsc.orgwvu.edu However, the use of Br2 can sometimes lead to over-bromination or side reactions, making NBS a more controlled and often preferred reagent.
Electrochemical Bromination Techniques for Dihydroindole Diversification
Electrochemical methods offer a sustainable and controlled alternative for the bromination of indoles and their derivatives. nih.gov These techniques avoid the use of stoichiometric chemical oxidants by using an electric current to generate the reactive brominating species.
In a typical electrochemical bromination, a bromide salt, such as ammonium (B1175870) bromide or potassium bromide, is used as the bromine source. nih.govrsc.org The electrolysis is carried out in an undivided cell, often using inexpensive and readily available electrode materials like graphite (B72142) rods. mdpi.com The anodic oxidation of the bromide ion generates an electrophilic bromine species that then reacts with the indole or indoline substrate. nih.govbohrium.com This method has been successfully applied to the C-3 bromination of indoles, and with careful optimization of reaction conditions, it holds promise for the regioselective C-5 bromination of indoline systems. nih.govmdpi.com
Optimization of Brominating Agents and Reaction Conditions
The successful regioselective bromination of the 1-ethyl-2,3-dihydro-1H-indole core at the C-5 position relies on the careful optimization of several factors.
Brominating Agent: The choice of brominating agent is paramount. While NBS is a common choice for its selectivity, other reagents have been explored. nih.govorganic-chemistry.org For instance, pyridinium (B92312) tribromide (Br3·PyH) in combination with an acid like HCl in methanol (B129727) has been shown to be highly effective for the C-5 selective bromination of certain indole alkaloids. nih.govchiba-u.jp This method proceeds through a proposed in situ generated indoline intermediate. nih.govresearchgate.net
Solvent: The solvent can significantly influence the outcome of the bromination reaction. Polar aprotic solvents like acetonitrile and dichloromethane are frequently used for NBS brominations. nih.gov The use of alcohols like methanol can participate in the reaction mechanism, as seen in the bromination with pyridinium tribromide. nih.gov
Temperature: Reaction temperature is a critical parameter to control selectivity and prevent side reactions. Electrophilic brominations of activated systems like indolines are often carried out at low temperatures (e.g., 0 °C or -10 °C) to enhance regioselectivity. nih.gov
Additives: In some cases, additives can be used to modulate the reactivity and selectivity of the bromination. For example, the use of a Lewis base has been shown to catalyze electrophilic halogenation of unactivated aromatic compounds by increasing the electrophilicity of the halogen. organic-chemistry.org While not always necessary for activated indoline systems, this principle can be applied to fine-tune the reaction.
The table below summarizes various brominating agents and conditions used for the bromination of indole and related systems, which can be adapted for the C-5 bromination of 1-ethyl-2,3-dihydro-1H-indole.
| Brominating Agent | Catalyst/Additive | Solvent | Key Features |
| N-Bromosuccinimide (NBS) | None typically required | Acetonitrile, Dichloromethane | Mild, selective, and widely used. nih.gov |
| Bromine (Br2) | Acetic Acid | Acetic Acid | Can lead to over-bromination if not controlled. rsc.org |
| Pyridinium Tribromide (Br3·PyH) | HCl | Methanol | Highly selective for C-5 in specific indole alkaloids. nih.govchiba-u.jp |
| Ammonium Bromide (NH4Br) | Oxone | Acetonitrile/Water | Rapid and regioselective for various aromatic compounds. |
| Alkyl Bromides | Copper Catalyst | DMSO | C-5 selective bromination of 8-aminoquinoline (B160924) amides. nih.gov |
N-Alkylation of the 2,3-Dihydro-1H-indole Nitrogen with Ethyl Moieties
The introduction of an ethyl group at the N-1 position of the indoline ring is a key transformation. This can be achieved through direct alkylation of a pre-existing indoline or as part of a sequence involving bromination.
Direct N-alkylation represents a common and straightforward approach to synthesizing N-substituted indolines. This strategy typically involves the deprotonation of the secondary amine nitrogen of the indoline ring, followed by nucleophilic attack on an ethylating agent. The general mechanism involves treating the starting indoline, in this case, 5-bromo-2,3-dihydro-1H-indole, with a suitable base to generate a more nucleophilic indolide anion. This anion then reacts with an ethyl halide, such as ethyl iodide or ethyl bromide, in an SN2 reaction to form the N-ethyl bond.
Common bases used for this purpose include sodium hydride (NaH) or potassium carbonate (K2CO3), often in a polar aprotic solvent like dimethylformamide (DMF). The choice of base and solvent is crucial for achieving high yields and minimizing side reactions. While specific literature detailing the direct ethylation of 5-bromoindoline (B135996) is sparse, the N-alkylation of closely related indole systems is well-documented. For example, the alkylation of 5-bromo-1H-indazole with ethyl bromide in the presence of cesium carbonate proceeds to give the N-1 ethylated product, demonstrating the feasibility of this approach on a similar heterocyclic framework. nih.gov
An alternative and often preferred route to 5-bromo-1-ethyl-2,3-dihydro-1H-indole involves a two-step sequence: first, the N-alkylation of a non-brominated indoline, followed by regioselective bromination of the resulting 1-ethylindoline (B8703014).
The initial step, N-ethylation of 2,3-dihydro-1H-indole, follows the standard alkylation procedures described previously. The resulting 1-ethylindoline is an electron-rich aromatic system. The N-ethyl group acts as an activating group, directing subsequent electrophilic aromatic substitution to the ortho and para positions. Due to steric hindrance at the ortho (C-7) position, electrophilic attack is favored at the para (C-5) position.
For the second step, regioselective bromination at the C-5 position is typically achieved using an electrophilic bromine source. Common brominating agents for such activated systems include N-Bromosuccinimide (NBS) or bromine (Br2) in a suitable solvent. wikipedia.orgresearchgate.net The reaction conditions can be tuned to favor mono-bromination at the most activated position. The use of NBS in solvents like acetonitrile or DMF is a standard method for the regioselective bromination of electron-rich aromatic compounds. wikipedia.org This sequential approach allows for controlled functionalization and often leads to a cleaner product profile with higher regioselectivity compared to brominating first and then alkylating.
The oxidized analogue, this compound-2,3-dione (also known as 5-bromo-1-ethylisatin), is a valuable synthetic intermediate. Its synthesis is well-established and typically proceeds via the N-alkylation of 5-bromoisatin (B120047). This reaction provides a clear and high-yielding pathway to the target dione (B5365651) derivative.
The synthesis involves treating 5-bromo-1H-indole-2,3-dione with an ethylating agent in the presence of a base. The acidic N-H proton of the isatin (B1672199) core is readily removed by a mild base like potassium carbonate (K2CO3). The resulting anion then reacts with an ethyl halide to install the ethyl group on the nitrogen atom. chemicalbook.comresearchgate.net The reaction is generally carried out in a polar aprotic solvent such as DMF at moderately elevated temperatures to ensure completion. chemicalbook.com This method has been used to produce the target compound in good yields, which can then be used in further synthetic elaborations. researchgate.net
| Starting Material | Reagents | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 5-Bromo-1H-indole-2,3-dione | 1-Bromoethane, K₂CO₃, tetra-n-butylammonium bromide (cat.) | DMF | Room temp, 48 h | 79% | researchgate.net |
| 5-Bromo-1H-indole-2,3-dione | Ethyl iodide, K₂CO₃ | DMF | 60°C, 1 h | 77% | chemicalbook.com |
Advanced Synthetic Transformations from this compound to Related Heterocyclic Systems
The this compound scaffold is a versatile building block for the synthesis of more complex heterocyclic systems. The carbon-bromine bond at the C-5 position serves as a key functional handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki Coupling: The Suzuki reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an aryl halide. 5-Bromo-1-ethylindoline can be coupled with various aryl or heteroaryl boronic acids or their esters to introduce new aromatic systems at the C-5 position. While direct examples with this specific indoline are not prevalent, the Suzuki coupling of the analogous 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid has been successfully demonstrated using a catalyst like Pd(dppf)Cl2, yielding the coupled product in high yield. nih.gov This suggests that 5-bromo-1-ethylindoline would be a competent coupling partner under similar conditions.
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, coupling aryl halides with amines. wikipedia.org 5-Bromo-1-ethylindoline can be reacted with a wide range of primary or secondary amines in the presence of a palladium catalyst and a suitable base (e.g., sodium tert-butoxide) to generate 5-amino-substituted 1-ethylindoline derivatives. libretexts.orgorganic-chemistry.org This transformation is fundamental in medicinal chemistry for accessing aryl amines, which are common motifs in pharmaceuticals.
Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes. organic-chemistry.orgnih.gov The C-5 bromine of 5-bromo-1-ethylindoline can be reacted with various alkenes under palladium catalysis to append vinyl groups to the indoline core. These vinylated products can then serve as intermediates for further transformations, such as cyclizations or functional group manipulations. wikipedia.org
Furthermore, the isatin derivative, 1-benzyl-5-bromoindoline-2,3-dione, which is closely related to the ethyl analogue, has been used as a precursor to synthesize complex heterocyclic systems like 1-benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-ones through condensation and cyclization reactions. mdpi.com These examples highlight the synthetic utility of the 5-bromo-1-alkylindoline core in constructing diverse and potentially biologically active molecules.
Reaction Pathways and Mechanistic Investigations of 5 Bromo 1 Ethyl 2,3 Dihydro 1h Indole Systems
Reactivity of the C-5 Bromine Moiety in 5-Bromo-1-ethyl-2,3-dihydro-1H-indole
The bromine atom at the C-5 position of the indoline (B122111) ring is a versatile functional handle, primarily enabling participation in transition-metal-catalyzed cross-coupling reactions. It also influences the molecule's susceptibility to nucleophilic substitution and reductive dehalogenation.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the C-5 position of brominated indolines. wikipedia.orgorganic-chemistry.org These reactions have become fundamental in the synthesis of complex organic molecules, including pharmaceuticals and materials. nih.govresearchgate.net The general mechanism for these transformations involves a catalytic cycle with a palladium(0) species, which typically includes three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.orgyoutube.com
Suzuki-Miyaura Reaction: The Suzuki-Miyaura coupling is a widely used reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid. wikipedia.org This methodology is highly effective for the arylation or vinylation of brominated aromatic systems. While specific studies on this compound are not detailed in the reviewed literature, extensive research on analogous compounds like 5-bromoindoles and 5-bromo-1-ethyl-1H-indazole demonstrates the feasibility and efficiency of this reaction. researchgate.netnih.gov For instance, the coupling of 5-bromo-1-ethyl-1H-indazole with various boronic acids has been systematically studied to optimize catalyst performance. nih.govresearchgate.net
Table 1: Palladium Catalyst Screening for Suzuki-Miyaura Coupling of 5-Bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid. nih.govresearchgate.net This table showcases catalyst performance in a structurally analogous system.
| Catalyst | Time (h) | Yield (%) |
|---|---|---|
| Pd(PPh₃)₄ | 24 | 65 |
| Pd(OAc)₂ | 24 | 35 |
| PdCl₂(PPh₃)₂ | 24 | 70 |
| Pd(dppf)Cl₂ | 2 | 92 |
Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction provides a direct method for introducing alkenyl groups at the C-5 position of the indoline ring. organic-chemistry.org The reaction is a cornerstone of C-C bond formation and follows a Pd(0)/Pd(II) catalytic cycle. wikipedia.org Studies on related brominated heterocycles, such as 3-bromoindazoles, have shown that the Heck reaction can be performed efficiently, although side reactions like dehalogenation can occur, particularly under harsh conditions. beilstein-journals.org The development of intramolecular Heck reactions has also led to novel synthetic routes for constructing complex, fused indoline scaffolds. researchgate.netnih.gov
Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is exceptionally useful for introducing alkynyl moieties onto the indoline scaffold. The Sonogashira coupling of 5-bromoindoles with various terminal alkynes has been successfully demonstrated, indicating its applicability to the this compound system. researchgate.netthieme-connect.de These reactions are typically conducted under mild conditions, making them suitable for complex molecule synthesis. wikipedia.org
Table 2: Examples of Sonogashira Coupling with 5-Bromoindole (B119039) Derivatives. researchgate.netthieme-connect.de This table illustrates the scope of the Sonogashira reaction on the related 5-bromoindole core.
| Indole (B1671886) Substrate | Alkyne Partner | Catalyst System | Solvent/Base | Yield (%) |
|---|---|---|---|---|
| N-Boc-5-bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | ~95% researchgate.net |
| N-Ts-5-bromo-3-iodoindole | 3-Ethynyl-N,N-dimethylaniline | PdCl₂(PPh₃)₂ / CuI | Et₃N | 83% thieme-connect.de |
| N-SO₂Ph-5-bromo-3-iodoindole | (Trimethylsilyl)acetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | 85% thieme-connect.de |
The success of palladium-catalyzed cross-coupling reactions is heavily dependent on the nature of the ancillary ligands coordinated to the palladium center. nih.gov Ligand design plays a critical role in stabilizing the catalyst, modulating its reactivity, and influencing the selectivity of the reaction. researchgate.netnih.gov The development of novel ligand frameworks has enabled transformations of more challenging substrates under milder conditions. nih.gov
For instance, phosphine (B1218219) ligands are commonly employed, and their electronic and steric properties can be fine-tuned to optimize catalytic activity. figshare.com Electron-rich and sterically bulky phosphine ligands can accelerate the rate-limiting oxidative addition step and promote the final reductive elimination step. libretexts.org In some systems, the introduction of flexible chains, such as polyethylene (B3416737) glycol (PEG), into the ligand backbone can prevent catalyst aggregation and deactivation. researchgate.net The strategic design of ligands continues to be a major focus of research to expand the scope and efficiency of cross-coupling reactions involving substrates like brominated indolines. researchgate.net
Nucleophilic aromatic substitution (SNAr) is a potential pathway for replacing the bromine atom at the C-5 position. This reaction typically requires an electron-deficient aromatic ring and a strong nucleophile. The dihydroindole ring is relatively electron-rich, which generally disfavors the classical addition-elimination SNAr mechanism. However, under specific conditions or with highly activated nucleophiles, this transformation might be achievable. For comparison, studies on other brominated heterocyclic systems, such as 5-bromo-1,2,3-triazines, have demonstrated successful SNAr reactions with phenoxide nucleophiles to form aryloxy-triazines. acs.org The mechanism in such cases can be complex and may not follow the traditional stepwise pathway. acs.org
Reductive debromination, the replacement of the bromine atom with a hydrogen atom, is a known process that can occur as a side reaction during other transformations, particularly palladium-catalyzed couplings. beilstein-journals.org This pathway is often promoted by elevated temperatures, the presence of a strong base, and a source of hydrogen atoms (e.g., from the solvent or additives). beilstein-journals.org In the context of a Heck reaction involving 3-bromoindazoles, it was observed that alkaline conditions and high energy input favored dehalogenation. beilstein-journals.org For this compound, this would lead to the formation of 1-ethyl-2,3-dihydro-1H-indole. While often an undesired side product, reductive dehalogenation can also be employed as a deliberate synthetic step to remove a halogen that was used as a directing group.
Cross-Coupling Reactions of Brominated Indolines
Transformations of the Dihydroindole Core in this compound
Beyond the reactivity of the C-5 bromine, the dihydroindole core itself can undergo various transformations. The saturated heterocyclic ring can be oxidized, and the aromatic portion is susceptible to further substitution, although its reactivity is modulated by the existing substituents.
One of the most common transformations of the indoline core is oxidation. The methylene (B1212753) group at the C-2 position can be oxidized to a carbonyl, leading to the formation of an oxindole. Further oxidation at the C-3 position yields an isatin (B1672199) (indole-2,3-dione) derivative. Indeed, the related compound 5-bromo-1-ethylindoline-2,3-dione has been synthesized via the N-alkylation of 5-bromoisatin (B120047) with bromoethane (B45996), demonstrating the stability and accessibility of this oxidized core structure. nih.govresearchgate.net
The aromatic ring of the indoline system can also undergo electrophilic aromatic substitution. Due to the electron-donating nature of the nitrogen atom, the indoline ring is activated towards electrophiles. In unsubstituted indolines, substitution typically occurs at the C-7 position. However, the presence of the bromine atom at C-5 will deactivate the ring and direct incoming electrophiles, potentially to the C-7 or other available positions, depending on the reaction conditions and the nature of the electrophile. Various synthetic routes involving brominated indoles have led to the creation of complex spiroindoles, showcasing the versatility of the core structure in building intricate molecular architectures. researchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-ethyl-2,3-dihydro-1H-indole |
| 5-bromoindole |
| Phenylboronic acid |
| 5-bromo-1-ethyl-1H-indazole |
| N-Boc-2-pyrroleboronic acid |
| 3-bromoindazoles |
| Phenylacetylene |
| N-Boc-5-bromoindole |
| N-Ts-5-bromo-3-iodoindole |
| 3-Ethynyl-N,N-dimethylaniline |
| N-SO₂Ph-5-bromo-3-iodoindole |
| (Trimethylsilyl)acetylene |
| 5-bromo-1,2,3-triazines |
| 5-bromo-1-ethylindoline-2,3-dione |
| 5-bromoisatin |
| Bromoethane |
| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |
| Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) |
| Copper(I) iodide (CuI) |
| Triethylamine (Et₃N) |
Oxidative Rearomatization to Indole Analogues
The conversion of the 2,3-dihydro-1H-indole (indoline) scaffold to its corresponding aromatic indole analogue is a fundamental oxidative process. This rearomatization, or dehydrogenation, involves the removal of two hydrogen atoms from the C2-C3 bond of the heterocyclic ring, resulting in the formation of the thermodynamically stable indole core. For this compound, this transformation yields 5-bromo-1-ethyl-1H-indole.
This process can be achieved using a variety of oxidizing agents or catalytic systems. Palladium-based catalysts, such as palladium on carbon (Pd/C), are commonly employed at elevated temperatures in the presence of a hydrogen acceptor. This method is a key step in certain synthetic sequences where the indoline is used as a stable intermediate.
| Reagent/Catalyst | Conditions | Product | Notes |
| Pd/C | High Temperature, Hydrogen Acceptor (e.g., maleate) | 5-bromo-1-ethyl-1H-indole | Standard catalytic dehydrogenation. |
| Manganese Dioxide (MnO₂) | Aprotic Solvent, Reflux | 5-bromo-1-ethyl-1H-indole | Effective for oxidizing activated positions. |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Inert Solvent (e.g., Dioxane, Benzene) | 5-bromo-1-ethyl-1H-indole | High potential quinone oxidant. |
The mechanism for catalytic dehydrogenation typically involves the adsorption of the indoline onto the metal surface, followed by the sequential removal of hydrogen atoms to form the C2-C3 double bond.
Further Reduction and Hydrogenation Studies of the Dihydroindole Ring
While the dihydroindole ring is already a reduced form of indole, the carbocyclic (benzene) portion of the molecule can undergo further reduction under more forcing conditions. The selective hydrogenation of the benzene (B151609) ring in an indoline system presents a synthetic challenge due to the stability of the aromatic system.
Catalytic hydrogenation is the most common method to achieve this transformation. Typically, this requires more active catalysts, such as rhodium (Rh) or ruthenium (Ru), and higher hydrogen pressures and temperatures compared to the conditions used for reducing an indole to an indoline. The reaction proceeds to yield octahydroindole derivatives. For the title compound, this would result in 5-bromo-1-ethyloctahydro-1H-indole.
It is important to note that the bromine substituent may be susceptible to hydrogenolysis (cleavage of the C-Br bond) under certain catalytic hydrogenation conditions, particularly with catalysts like Palladium. Therefore, catalyst selection is crucial for preserving the substitution pattern on the aromatic ring during reduction.
| Catalyst | Conditions | Expected Major Product | Potential Side Product |
| Rh/C or Rh/Al₂O₃ | High H₂ Pressure, Acetic Acid | 5-bromo-1-ethyloctahydro-1H-indole | Dehalogenated product |
| RuO₂ | High H₂ Pressure, Ethanol | 5-bromo-1-ethyloctahydro-1H-indole | - |
| Pt/C in acidic media | High H₂ Pressure, H₂O, p-TsOH | 5-bromo-1-ethyloctahydro-1H-indole | Over-reduction can be an issue nih.gov |
Electrophilic Aromatic Substitution on the Dihydroindole Aromatic Ring
The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS). The directing effects of the substituents determine the regioselectivity of these reactions. The N-ethyl group is a powerful activating ortho-, para-director, while the C5-bromo group is a deactivating ortho-, para-director.
The positions ortho to the activating N-ethyl group are C7, and the para position is C5 (which is blocked). The positions ortho to the deactivating C5-bromo group are C4 and C6, and the para position is C2 (not on the aromatic ring). The strong activating effect of the nitrogen atom dominates, directing incoming electrophiles primarily to the C7 position. The C6 position is also activated, but to a lesser extent.
| Reaction | Reagents | Major Product(s) |
| Nitration | HNO₃ / H₂SO₄ | 5-Bromo-1-ethyl-7-nitro-2,3-dihydro-1H-indole |
| Bromination | Br₂ / FeBr₃ | 5,7-Dibromo-1-ethyl-2,3-dihydro-1H-indole |
| Sulfonation | Fuming H₂SO₄ | This compound-7-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 5-Bromo-7-acyl-1-ethyl-2,3-dihydro-1H-indole |
The mechanism follows the standard pathway for electrophilic aromatic substitution: generation of a strong electrophile, nucleophilic attack by the aromatic ring to form a resonance-stabilized carbocation (the sigma complex), and subsequent deprotonation to restore aromaticity.
Ring Expansion and Contraction Reactions of the Dihydroindole Scaffold
The dihydroindole scaffold can undergo skeletal rearrangements to form larger or smaller ring systems.
Ring Expansion: A common ring expansion reaction for indoles and their derivatives involves a one-carbon insertion to yield quinoline (B57606) structures. mdpi.com For this compound, a similar transformation could be envisioned. For example, reaction with a carbene source, such as that generated from chloroform (B151607) and a strong base, could lead to dichlorocyclopropanation of the enamine-like double bond (if the indoline is first partially oxidized) or insertion into a C-N or C-C bond. A more plausible pathway involves the aromatized indole, which can undergo carbene addition to the C2-C3 double bond, followed by rearrangement to expand the six-membered ring, ultimately yielding a substituted quinoline. nih.govnih.gov This would produce a 6-bromo-8-ethyl-quinoline derivative after oxidation.
Ring Contraction: Ring contraction reactions are less common but can be achieved through specific synthetic routes. Photochemically mediated methods have been developed for the ring contraction of saturated heterocycles. sci-hub.se For the dihydroindole system, a Wolff rearrangement of a diazoketone derived from the scaffold could potentially lead to a ring-contracted product. Another approach is the Favorskii rearrangement of an α-halo ketone derivative of the indoline ring, which would contract the six-membered carbocyclic ring to a five-membered ring, yielding a cyclopenta-fused pyrrolidine (B122466) structure.
Reactivity and Chemical Transformations of the N-Ethyl Substituent
The N-ethyl group is not merely a passive substituent; it can actively participate in chemical transformations.
Oxidative Transformations of the N-Ethyl Group
The N-ethyl group can undergo oxidation at two primary sites: the nitrogen atom itself or the α-carbon of the ethyl group.
N-Oxidation: Oxidation of the tertiary amine within the indoline ring with reagents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of the corresponding N-oxide. This transformation converts the nitrogen atom into a tetracoordinate, charged center.
α-Carbon Oxidation: The methylene group (-CH₂-) of the ethyl substituent, being adjacent to the nitrogen, is activated towards oxidation. Enzymatic systems, such as Cytochrome P450, are known to hydroxylate this position. nih.govsemanticscholar.org Chemically, this can be achieved with specific oxidizing agents. The resulting N-(1-hydroxyethyl) intermediate is often unstable and can serve as a precursor to N-dealkylation or further oxidation to an N-acetyl group.
| Reaction | Reagents | Product |
| N-Oxidation | H₂O₂ or m-CPBA | This compound 1-oxide |
| α-Hydroxylation | Selective Oxidizing Agent (e.g., specific enzyme mimics) | 1-(5-Bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-ol |
Cleavage and Chemical Modification of the N-Ethyl Moiety
The removal or modification of the N-ethyl group is a synthetically useful transformation.
N-De-ethylation: The most common transformation is N-dealkylation. Oxidative N-de-ethylation is a well-documented metabolic pathway and can be replicated chemically. semanticscholar.org The mechanism typically involves the oxidation of the α-carbon to form a hemiaminal intermediate, which is unstable and collapses to release the secondary amine (5-bromo-2,3-dihydro-1H-indole) and acetaldehyde. encyclopedia.pub
Certain chemical reagents are specifically designed for N-dealkylation. For instance, reaction with cyanogen (B1215507) bromide (Von Braun reaction) or chloroformates (e.g., α-chloroethyl chloroformate followed by hydrolysis) can effectively cleave the N-ethyl bond. Palladium-catalyzed reactions have also been developed for the N-dealkylation of various amines.
Chemical Modification: While complete cleavage is common, modification of the ethyl group is also possible. For example, under specific conditions, the N-ethyl group could potentially be oxidized to an N-vinyl group through a dehydrogenation process, although this is a less common transformation for this specific system.
Computational Chemistry and Theoretical Studies on 5 Bromo 1 Ethyl 2,3 Dihydro 1h Indole Systems
Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule and, consequently, its chemical behavior. For 5-bromo-1-ethyl-2,3-dihydro-1H-indole, these calculations can reveal the influence of the bromo and ethyl substituents on the electronic environment of the indoline (B122111) core.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.
For substituted indoline systems, the HOMO is typically localized on the electron-rich aromatic ring, indicating that this region is prone to electrophilic attack. The presence of a bromine atom at the 5-position, being an electron-withdrawing group through induction but a weak deactivator due to resonance, is expected to lower the energy of the HOMO compared to unsubstituted indoline. The N-ethyl group, being an electron-donating group, would conversely be expected to raise the HOMO energy. The interplay of these electronic effects will determine the precise energy levels.
Computational studies on analogous molecules, such as (E)-5-bromo-3-(phenylimino)indolin-2-one, have shown that the HOMO is distributed over the indoline moiety, while the LUMO is centered on other parts of the molecule. In the case of this compound, it is anticipated that the HOMO will be primarily located on the benzene (B151609) ring of the indoline core, with some contribution from the nitrogen atom. The LUMO is likely to be distributed over the aromatic ring and the C-Br bond. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net
Table 1: Predicted Frontier Molecular Orbital Energies for this compound (Analog-Based Estimation)
| Molecular Orbital | Energy (eV) |
| HOMO | -5.8 to -6.2 |
| LUMO | -0.5 to -1.0 |
| HOMO-LUMO Gap | 4.8 to 5.7 |
Note: These values are estimations based on computational data for structurally similar bromo-substituted aromatic and N-alkylated heterocyclic compounds.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map illustrates regions of positive and negative electrostatic potential, corresponding to areas susceptible to nucleophilic and electrophilic attack, respectively.
For this compound, the MEP surface is expected to show a region of negative potential (typically colored red or yellow) around the nitrogen atom due to its lone pair of electrons, making it a potential site for protonation and interaction with electrophiles. The bromine atom will also exhibit a region of negative potential. Conversely, the hydrogen atoms of the ethyl group and the aromatic ring will exhibit positive potential (typically colored blue), indicating their susceptibility to nucleophilic attack. The MEP surface would provide a visual representation of how the electron-donating ethyl group and the electron-withdrawing bromine atom modulate the charge distribution across the indoline scaffold. Studies on related indole (B1671886) derivatives confirm that the regions around heteroatoms are typically electron-rich. researchgate.net
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a widely used computational method for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction energy profiles.
DFT calculations can be employed to model the chemical transformations of this compound. For instance, in electrophilic aromatic substitution reactions, a common transformation for indoles and indolines, DFT can be used to locate the transition state structures for substitution at different positions of the aromatic ring. These calculations would reveal the energy barriers associated with each pathway, allowing for the prediction of regioselectivity.
For this compound, electrophilic attack is likely to be directed to the positions ortho and para to the activating amino group, though steric hindrance from the ethyl group and the existing bromo substituent will play a significant role. DFT studies on similar halogenated aromatic compounds have successfully modeled reaction pathways and predicted activation energies. researchgate.netnih.gov
Table 2: Estimated Activation Energies for Electrophilic Bromination of Substituted Indolines (Analog-Based DFT Data)
| Substrate | Position of Attack | Activation Energy (kcal/mol) |
| 1-Ethyl-2,3-dihydro-1H-indole | C7 | 15-18 |
| 5-Bromo-2,3-dihydro-1H-indole | C7 | 18-22 |
| This compound | C7 | 17-20 |
Note: These values are illustrative and based on DFT calculations for related electrophilic aromatic substitution reactions.
Solvent plays a crucial role in many chemical reactions, and its effects can be modeled using computational methods such as the Polarizable Continuum Model (PCM) within DFT. These models can simulate how the solvent environment influences the energies of reactants, transition states, and products, thereby affecting reaction rates and equilibria.
For reactions involving this compound, which may involve polar or charged intermediates, the choice of solvent can significantly impact the reaction outcome. For example, a polar solvent would be expected to stabilize a charged transition state more effectively than a nonpolar solvent, thus lowering the activation energy and accelerating the reaction. Computational studies on the reactions of substituted indolines have demonstrated the importance of including solvent effects to obtain results that are in good agreement with experimental observations. researchgate.netnih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior, allowing for the exploration of conformational landscapes and intermolecular interactions over time.
For this compound, the dihydro-pyrrole ring of the indoline core is not planar and can adopt different puckered conformations. The ethyl group attached to the nitrogen atom also possesses rotational freedom. MD simulations can be used to explore the relative energies of different conformers and the energy barriers for their interconversion. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors.
Furthermore, MD simulations can be used to study the intermolecular interactions of this compound in a condensed phase. These simulations can reveal how the molecules pack in a solid state or how they interact with solvent molecules in a solution. For instance, the bromine atom can participate in halogen bonding, and the aromatic ring can engage in π-π stacking interactions. Understanding these non-covalent interactions is essential for predicting the material properties and biological activity of the compound. The crystal structure of the related compound 5-bromo-1-ethylindoline-2,3-dione shows that the ethyl group is nearly perpendicular to the indoline ring system, and the molecules are linked by C-H···O hydrogen bonds and π-π interactions. nih.govresearchgate.net
Theoretical Frameworks for Quantitative Structure–Property Relationships (QSPR) in Dihydroindole Scaffolds
Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural or property-describing features of chemical compounds with their physicochemical properties. jocpr.com These models are pivotal in predicting the characteristics of new molecules, thereby streamlining the discovery and development process in various chemical and pharmaceutical applications. researchgate.net For dihydroindole scaffolds, such as this compound, QSPR studies provide a theoretical framework to predict a range of properties, including solubility, toxicity, and receptor affinity.
The development of a robust QSPR model for dihydroindole scaffolds involves several key steps. The initial stage is the creation of a dataset of molecules with known properties. jocpr.com For each molecule, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors encode various aspects of the molecular structure, such as steric, electronic, and topological properties.
Commonly employed molecular descriptors in studies of indole derivatives include:
Topological descriptors: These describe the atomic connectivity within the molecule.
Quantum-chemical descriptors: These are derived from quantum mechanical calculations and can include properties like HOMO/LUMO energies and dipole moments. rsc.org
Physicochemical descriptors: These relate to properties such as hydrophobicity (logP) and polar surface area (PSA).
Once the descriptors are calculated, a mathematical model is constructed to find a quantitative relationship between these descriptors and the property of interest. Various statistical and machine learning methods are utilized for this purpose, including:
Multiple Linear Regression (MLR): This method establishes a linear relationship between the dependent variable (property) and a set of independent variables (descriptors).
Artificial Neural Networks (ANNs): These are more complex, non-linear models inspired by the structure of the human brain, capable of capturing intricate relationships within the data.
The predictive power of the developed QSPR model is then rigorously evaluated through internal and external validation techniques. jocpr.com
Illustrative Descriptors for Dihydroindole Scaffolds
The following table provides examples of descriptor classes and specific descriptors that could be used in a QSPR study of dihydroindole derivatives.
| Descriptor Class | Specific Descriptor Example | Information Encoded |
| Constitutional | Molecular Weight | Size of the molecule |
| Topological | Wiener Index | Branching and compactness of the molecular graph |
| Geometrical | Molecular Surface Area | Three-dimensional size and shape |
| Electrostatic | Dipole Moment | Polarity and charge distribution |
| Quantum-Chemical | HOMO Energy | Electron-donating ability |
| Quantum-Chemical | LUMO Energy | Electron-accepting ability |
| Physicochemical | LogP | Lipophilicity |
Research Findings in Related Indole Scaffolds
Another study on a set of 40 indole derivatives developed QSAR models to predict properties like the partition coefficient (log P) and lethal dose (LD50). jocpr.com This research highlights the utility of QSPR in predicting both physicochemical properties and toxicological endpoints. jocpr.com
Furthermore, QSAR models have been developed to predict the inhibitory activity of indole-based compounds against various biological targets. nih.gov In such studies, a combination of descriptors representing electronic and structural features often leads to models with high predictive accuracy. nih.gov For example, a study on donepezil-indolyl hybrids used 3D-QSAR to define pharmacophores for the inhibition of cholinesterase and monoamine oxidase enzymes, which are relevant in the context of Alzheimer's disease.
The application of these theoretical frameworks to this compound would involve the computational generation of a wide array of molecular descriptors. These descriptors would then be used to build predictive models for various properties of interest. The insights gained from such studies can guide the synthesis of new dihydroindole derivatives with optimized properties for specific applications.
Synthetic Utility and Role As a Building Block in Complex Chemical Synthesis
Integration of 5-Bromo-1-ethyl-2,3-dihydro-1H-indole into Natural Product Total Synthesis
While direct total syntheses of natural products employing this compound as a starting material are not extensively documented, the indoline (B122111) scaffold is a core structural motif in a vast array of complex alkaloids, including those of the Aspidosperma and Strychnos families. acs.orgnih.govnih.govmit.eduacs.orgmit.edu Synthetic strategies toward these natural products often involve the construction and subsequent elaboration of highly functionalized indoline intermediates.
The presence of the bromine atom at the C-5 position of this compound offers a synthetic handle for the introduction of further complexity. This can be achieved through various cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, allowing for the formation of carbon-carbon bonds and the appendage of intricate side chains or the fusion of additional rings. The N-ethyl group, while seemingly simple, can influence the steric and electronic properties of the molecule, potentially directing the stereochemical outcome of subsequent reactions.
For instance, in the synthesis of alkaloids like aspidospermidine, the core indoline structure is meticulously assembled and then modified. nih.gov A bromo-substituted indoline could serve as a key precursor, where the bromine atom facilitates the introduction of a crucial vinyl or aryl group necessary for subsequent cyclization cascades to form the pentacyclic framework of the natural product. The strategic use of such a building block could streamline synthetic routes and provide access to a range of natural product analogues for structure-activity relationship studies.
Table 1: Representative Natural Product Families with Indoline Scaffolds
| Natural Product Family | Core Scaffold | Potential Synthetic Application of this compound |
| Aspidosperma Alkaloids | Pentacyclic Indoline | Precursor for late-stage functionalization via cross-coupling at the C-5 position. |
| Strychnos Alkaloids | Heptacyclic Indoline | Building block for the construction of the initial indoline core, with the bromine serving as a handle for further annulation. acs.orgnih.govrsc.org |
| Strictosidine Derivatives | Tetracyclic Indole (B1671886) | Potential precursor after dearomatization strategies, with the ethyl group influencing stereoselectivity. nih.gov |
Utilization in the Construction of Advanced Heterocyclic Scaffolds and Chemical Libraries
The this compound scaffold is a prime candidate for the construction of advanced heterocyclic systems and the generation of chemical libraries for drug discovery and chemical biology. nih.govnih.govvapourtec.comyoutube.com The indole nucleus is considered a "privileged scaffold" in medicinal chemistry, as it is found in a multitude of biologically active compounds. tuwien.at
The bromine atom on the aromatic ring can be readily transformed into a variety of other functional groups, enabling the synthesis of a diverse array of derivatives. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce aryl, heteroaryl, or alkyl groups at the C-5 position. Furthermore, the indoline nitrogen can participate in various cyclization reactions to form fused heterocyclic systems.
Diversity-oriented synthesis (DOS) strategies can leverage the reactivity of this compound to rapidly generate libraries of complex and diverse molecules. researchgate.netnih.gov By systematically varying the reaction partners in cross-coupling reactions or by employing a range of cyclization precursors, a vast chemical space can be explored. This approach is invaluable for the discovery of novel bioactive compounds with potential therapeutic applications. For example, a library of 5-aryl or 5-heteroaryl-1-ethyl-2,3-dihydro-1H-indoles could be synthesized and screened for activity against a panel of biological targets.
Table 2: Potential Heterocyclic Scaffolds Derived from this compound
| Reaction Type | Resulting Scaffold | Potential Application |
| Suzuki Coupling | 5-Aryl-1-ethyl-2,3-dihydro-1H-indole | Medicinal Chemistry, Materials Science |
| Buchwald-Hartwig Amination | 5-Amino-1-ethyl-2,3-dihydro-1H-indole | Further functionalization, dye synthesis |
| Sonogashira Coupling | 5-Alkynyl-1-ethyl-2,3-dihydro-1H-indole | Click chemistry, synthesis of complex heterocycles |
| Pictet-Spengler Reaction | Fused tetracyclic indoline derivatives | Alkaloid synthesis, drug discovery |
Application in Cascade and Multi-Component Reaction Sequences
Cascade and multi-component reactions (MCRs) offer a powerful and efficient means to construct complex molecules from simple starting materials in a single operation, minimizing waste and purification steps. theses.frmdpi.comresearchgate.net The reactivity of the this compound core makes it an attractive substrate for such transformations.
The bromine atom can participate in palladium-catalyzed cascade reactions, where an initial cross-coupling event is followed by an intramolecular cyclization. For instance, a Suzuki coupling with a suitably functionalized boronic acid could be followed by an intramolecular Heck reaction to rapidly assemble a polycyclic system.
In the realm of MCRs, the indoline nitrogen can act as a nucleophile in reactions such as the Ugi or Passerini reactions. nih.govresearchgate.net For example, a three-component Passerini reaction between this compound, an aldehyde, and an isocyanide could generate a complex alpha-acyloxy carboxamide in a single step. The resulting product would bear multiple points of diversity, making this approach highly suitable for the generation of chemical libraries.
Furthermore, domino reactions involving the functional groups of the indoline ring can lead to the formation of intricate heterocyclic architectures. acs.orgnih.gov For example, a domino reaction could be designed where the initial reaction at the bromine position triggers a subsequent cyclization involving the indoline nitrogen or the adjacent aromatic ring.
Precursor for Novel Chemical Materials and Devices
The unique electronic properties of the indole and carbazole (B46965) nucleus have led to their incorporation into a variety of organic functional materials. This compound can serve as a valuable precursor for the synthesis of such materials, particularly in the fields of organic electronics and photonics. tuwien.at
Through electropolymerization or chemical polymerization, the bromoindoline monomer can be converted into conductive polymers. researchgate.net The bromine atom can facilitate polymerization through cross-coupling reactions, leading to the formation of well-defined polymer structures. The N-ethyl group can enhance the solubility and processability of the resulting polymers, which is a crucial aspect for their application in devices.
Furthermore, the this compound can be used as a building block for the synthesis of hole-transporting materials (HTMs) for use in organic light-emitting diodes (OLEDs) and perovskite solar cells. researchgate.nettheses.frnih.govrsc.orgrsc.orgmdpi.comjmaterenvironsci.com Carbazole derivatives, which can be synthesized from indole precursors, are known to be excellent HTMs. The bromine atom provides a convenient site for the attachment of other aromatic units, such as triphenylamine (B166846) or other carbazole moieties, to tune the electronic properties of the final material. The resulting materials can exhibit high hole mobility and thermal stability, which are essential for the performance and longevity of optoelectronic devices.
Table 3: Potential Material Applications of this compound Derivatives
| Material Class | Synthetic Approach | Potential Device Application |
| Conductive Polymers | Electropolymerization, Cross-coupling polymerization | Organic field-effect transistors (OFETs), sensors researchgate.net |
| Hole-Transporting Materials | Suzuki or Buchwald-Hartwig coupling with electron-rich moieties | Organic light-emitting diodes (OLEDs), Perovskite solar cells theses.frnih.govrsc.orgrsc.orgmdpi.com |
| Organic Dyes | Functionalization of the indole core with chromophoric groups | Dye-sensitized solar cells (DSSCs), organic photovoltaics (OPVs) |
Advanced Spectroscopic and Analytical Techniques for Structural and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing granular information about the chemical environment of individual atoms.
Dynamic NMR Spectroscopy for Conformational and Fluxional Studies
Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study the rates and mechanisms of dynamic processes such as conformational changes or fluxional behavior in molecules. For 5-bromo-1-ethyl-2,3-dihydro-1H-indole, DNMR could be employed to investigate the rotation of the N-ethyl group. At different temperatures, the rate of this rotation might change, leading to observable changes in the NMR spectrum, such as the broadening or coalescence of signals. Such studies would provide valuable information about the energy barriers to rotation and the preferred conformations of the molecule in solution. However, no specific dynamic NMR studies on this compound have been reported.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This high accuracy allows for the determination of the elemental composition of the molecule. For this compound (C₁₀H₁₂BrN), HRMS would be able to distinguish its exact mass from that of other molecules with the same nominal mass but different elemental formulas. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented, and the resulting fragment ions are analyzed. This provides detailed information about the structure of the parent ion. In an MS/MS experiment on this compound, the molecular ion would be expected to undergo characteristic fragmentation, such as the loss of the ethyl group or cleavage of the dihydro-indole ring. The fragmentation pattern would provide a "fingerprint" that could be used to confirm the structure of the molecule. For instance, a common fragmentation pathway for N-alkylated indolines involves the cleavage of the alkyl group.
X-Ray Crystallography for Solid-State Structural Determination and Stereochemical Analysis
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the precise positions of all the atoms in the molecule, as well as the bond lengths, bond angles, and torsion angles.
While a crystal structure for this compound is not available, a study on the closely related compound, 5-bromo-1-ethylindoline-2,3-dione , has been published. nih.govresearchgate.netresearchgate.net The analysis of this dione (B5365651) derivative revealed that the indoline (B122111) ring system is nearly planar and the ethyl group is almost perpendicular to this plane. nih.govresearchgate.netresearchgate.net This provides some insight into the potential solid-state conformation of N-ethylated bromoindoline systems. However, the presence of the two carbonyl groups in the dione significantly influences the electronic and steric properties of the molecule, and therefore, its crystal structure may differ considerably from that of this compound. A crystal structure of the target compound would be necessary for an accurate description of its solid-state conformation and intermolecular interactions.
Advanced Chromatographic Methods for Purity Assessment and Reaction Monitoring
The rigorous quality control of "this compound" necessitates the use of advanced chromatographic techniques to ensure its purity and to effectively monitor its synthesis. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools in the analytical workflow of this compound, providing detailed insights into the composition of reaction mixtures and the purity of the final product.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Mixture Analysis
HPLC and UPLC are powerful techniques for the separation, identification, and quantification of non-volatile and thermally labile compounds, making them ideally suited for the analysis of "this compound" and its potential non-volatile impurities. These methods are crucial for assessing the purity of the final product and for real-time monitoring of the reaction progress, allowing for the optimization of reaction conditions to maximize yield and minimize impurity formation.
Reverse-phase HPLC is a commonly employed method for the analysis of indole (B1671886) derivatives. sielc.comsielc.comresearchgate.net A typical method for a structurally related compound, 5-bromo-1H-indole, utilizes a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase (e.g., C18) and the polar mobile phase. More polar compounds elute earlier, while less polar compounds are retained longer on the column.
UPLC, with its use of smaller particle size columns (typically sub-2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. sielc.com This makes UPLC particularly valuable for high-throughput screening and for the analysis of complex reaction mixtures containing multiple components with similar polarities.
Reaction Monitoring:
During the synthesis of "this compound," which may involve the N-ethylation of 5-bromo-2,3-dihydro-1H-indole, HPLC and UPLC can be used to track the consumption of the starting material and the formation of the desired product. By periodically injecting aliquots of the reaction mixture into the chromatograph, the reaction progress can be monitored, and the optimal reaction time can be determined. This helps to prevent the formation of byproducts due to over-reaction or incomplete conversion.
Purity Assessment:
For purity assessment, a high-resolution HPLC or UPLC method is developed to separate the main compound from all potential impurities. These impurities could include unreacted starting materials, reagents, and byproducts formed during the synthesis. The area under each peak in the chromatogram is proportional to the concentration of the corresponding component, allowing for the quantitative determination of the purity of "this compound."
Below are illustrative tables detailing hypothetical HPLC and UPLC methods for the analysis of "this compound."
Table 1: Illustrative HPLC Method for Purity Assessment
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30-90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Hypothetical Retention Time | |
| 5-bromo-2,3-dihydro-1H-indole | 5.2 min |
| This compound | 8.5 min |
| Potential Dimer Impurity | 10.1 min |
Table 2: Illustrative UPLC Method for Reaction Monitoring
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 40-95% B over 3 min |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm |
| Injection Volume | 2 µL |
| Hypothetical Retention Time | |
| 5-bromo-2,3-dihydro-1H-indole | 1.1 min |
| This compound | 1.8 min |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproduct Identification
GC-MS is a highly sensitive and selective analytical technique used for the separation and identification of volatile and semi-volatile compounds. biomedres.us In the context of "this compound" synthesis, GC-MS is invaluable for the identification of volatile byproducts, residual solvents, and other volatile impurities that may be present in the reaction mixture or the final product. ijprajournal.com
The synthesis of "this compound" might involve the use of volatile reagents and solvents. For instance, if ethyl iodide or bromoethane (B45996) is used as the ethylating agent, residual amounts of these volatile and potentially toxic compounds could remain in the final product. GC-MS provides the necessary sensitivity to detect and quantify these trace-level impurities.
The process involves injecting a sample into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the volatility and interaction of the analytes with the stationary phase of the column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its confident identification by comparison with spectral libraries or by interpretation of the fragmentation pattern.
Identification of Volatile Byproducts:
During the synthesis, side reactions can lead to the formation of volatile byproducts. For example, elimination reactions of the ethylating agent could produce ethene, or side reactions involving the solvent could generate other volatile species. GC-MS analysis of the reaction headspace or a solvent extract can help in the identification of these byproducts, providing valuable information for optimizing the reaction conditions to minimize their formation.
Table 3: Illustrative GC-MS Method for Volatile Impurity Analysis
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (2 min), then 15 °C/min to 280 °C (5 min) |
| MS Ion Source | Electron Ionization (EI), 70 eV |
| MS Quadrupole Temp | 150 °C |
| Scan Range | 40-450 amu |
Table 4: Hypothetical Volatile Byproducts and their Mass Spectral Data
| Compound | Hypothetical Retention Time (min) | Key Mass Fragments (m/z) |
| Ethyl Iodide | 3.1 | 156 (M+), 127, 29 |
| Bromoethane | 2.5 | 108/110 (M+), 29 |
| Diethyl Ether (solvent) | 2.2 | 74 (M+), 59, 45, 29 |
| N,N-Diisopropylethylamine (base) | 6.8 | 129 (M+), 114, 86, 44 |
By employing these advanced chromatographic techniques, a comprehensive analytical profile of "this compound" can be established, ensuring its quality, purity, and suitability for its intended applications.
Q & A
Q. What are the standard synthetic routes for 5-bromo-1-ethyl-2,3-dihydro-1H-indole, and how can reaction conditions be optimized for high yield?
The synthesis typically involves alkylation or transition-metal-catalyzed coupling reactions. For example, N-alkylation of 5-bromo-2,3-dihydro-1H-indole with ethylating agents (e.g., ethyl iodide) under basic conditions (e.g., NaH in DMSO) yields the target compound. Reaction optimization includes:
- Solvent selection : Polar aprotic solvents like DMSO enhance alkylation efficiency .
- Catalyst use : Copper(I) iodide (CuI) in PEG-400/DMF mixtures facilitates click chemistry for analogous indole derivatives .
- Purification : Flash column chromatography with 70:30 ethyl acetate/hexane resolves impurities, achieving ~50% yields .
Q. How is the structural confirmation of this compound performed post-synthesis?
Key analytical methods include:
- NMR spectroscopy : and NMR identify substituent positions (e.g., ethyl group at N1, bromine at C5). For example, NMR signals for ethyl groups appear as triplets (δ ~4.0–4.2 ppm for NCH, δ ~1.2–1.4 ppm for CH) .
- Mass spectrometry : HRMS (e.g., FAB-HRMS) confirms molecular weight (e.g., m/z 240.0121 [M+H]) .
- TLC monitoring : R values in ethyl acetate/hexane (~0.30) validate purity .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., bromine, ethyl) influence the reactivity of this compound in cross-coupling reactions?
The bromine atom at C5 acts as a directing group, enabling regioselective functionalization via Suzuki-Miyaura or Ullmann couplings. The ethyl group at N1 modulates steric and electronic properties:
- Electron-withdrawing bromine enhances electrophilicity at C5, facilitating nucleophilic substitution or metal insertion .
- Ethyl group : Its electron-donating nature slightly deactivates the indole ring but improves solubility in organic solvents for reaction scalability .
Comparative studies with halogen-substituted analogs (e.g., 5-chloro or 5-iodo derivatives) reveal bromine’s optimal balance between reactivity and stability .
Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?
Discrepancies in yields (e.g., 25–50% for triazole-functionalized analogs ) arise from:
- Catalyst loading : Excess CuI (>10 mol%) can lead to side reactions (e.g., homocoupling of alkynes).
- Solvent purity : Residual water in PEG-400/DMF mixtures reduces azide-alkyne cycloaddition efficiency .
- Workup protocols : Incomplete removal of DMF via vacuum distillation reduces purity; aqueous washes followed by NaSO drying improve recovery .
Q. How can computational methods predict the biological activity of this compound derivatives?
- Docking studies : Molecular docking with enzymes (e.g., cytochrome P450) identifies binding modes influenced by bromine’s halogen bonding and the dihydroindole’s planar structure .
- QSAR models : Correlate logP values (calculated ~2.5) with membrane permeability for CNS-targeting analogs .
- DFT calculations : Assess the HOMO-LUMO gap to predict reactivity in photopharmacological applications .
Methodological Considerations
Q. What are the best practices for handling air- or moisture-sensitive reactions involving this compound?
- Use Schlenk lines or gloveboxes for alkylation steps requiring NaH .
- Pre-dry solvents (e.g., DMF over molecular sieves) to prevent hydrolysis of intermediates .
- Monitor reactions in real-time via in situ IR spectroscopy to detect azide decomposition .
Q. How to design a kinetic study for bromine substitution reactions in this scaffold?
- Variable timepoints : Quench aliquots at intervals (0, 2, 6, 12 hr) and analyze via HPLC-MS to track intermediate formation.
- Activation energy calculation : Use Arrhenius plots from rate constants measured at 25°C, 40°C, and 60°C .
Data Contradiction Analysis
Q. Why do some studies report lower yields for Sonogashira couplings with this compound compared to analogous indoles?
The dihydroindole’s saturated C2-C3 bond reduces π-conjugation, slowing oxidative addition of palladium catalysts. Mitigation strategies:
- Use PdCl(PPh) with CuI co-catalyst to enhance turnover .
- Elevate reaction temperatures (80–100°C) to overcome kinetic barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
